2-(2-Bromophenyl)-2-methylpropanenitrile
Overview
Description
2-(2-Bromophenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediate Use in PI3K/mTOR Inhibitors
2-(2-Bromophenyl)-2-methylpropanenitrile serves as an important intermediate in the synthesis of various PI3K/mTOR inhibitors. For instance, Lei et al. (2015) discuss the synthesis of a compound (7) that is an essential intermediate in many PI3K/mTOR inhibitors, derived from 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile through a series of steps including nitration, chlorination, alkylation, reduction, and substitution (Lei et al., 2015).
Radical Cyclisation Reactions
2-(2-Bromophenyl)ethyl groups, closely related to this compound, have been utilized as building blocks in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. Allin et al. (2005) describe using 2-(2-Bromophenyl)ethyl methanesulfonate to alkylate azoles for synthesizing radical precursors, leading to new 6-membered rings attached to the azoles (Allin et al., 2005).
Hydrogen-Bonded Molecular Structures
The molecular structure of compounds like 2-benzyl-3-(2-bromophenyl)propiononitrile, which is structurally related to this compound, is noteworthy for its hydrogen-bonded chains. Calderón et al. (2006) highlight how these molecules are linked into chains through hydrogen bonds, demonstrating significant implications for molecular engineering and design (Calderón et al., 2006).
Azo Compound Studies and Radical-Mediated Degradation
Azo compounds, which can include 2,2'-azobis(2-methylpropanenitrile), are commonly used to study radical-mediated degradation of pharmaceutical compounds. Wells-Knecht and Dunn (2019) describe the use of a stable product formed during the decomposition of AIBN, closely related to this compound, as a marker in studying the kinetic formation of free radical species (Wells-Knecht & Dunn, 2019).
Mechanism of Action
In the Suzuki-Miyaura coupling, the bromophenyl group acts as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst . The bromine atom in the bromophenyl group is replaced by the group attached to the boron atom in the boron reagent . This reaction is generally mild and tolerant of various functional groups, making it a versatile method for forming carbon-carbon bonds .
Biochemical Analysis
Biochemical Properties
2-(2-Bromophenyl)-2-methylpropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic flux and changes in metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to their inhibition or activation. For example, it has been found to inhibit the activity of cytochrome P450 enzymes by binding to their active sites. This inhibition can result in changes in the expression of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound has been shown to affect the activity of cytochrome P450 enzymes, leading to changes in metabolic flux and metabolite levels. These interactions can result in altered metabolic processes and the accumulation of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and metabolism. The localization of this compound within cells can determine its effects on cellular processes and overall function .
Properties
IUPAC Name |
2-(2-bromophenyl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUDHLARHDCOIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483528 | |
Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-06-1 | |
Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromophenyl)-2-methylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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